molecular formula C5H9NO4 B1196335 L-4-Hydroxyglutamate semialdehyde

L-4-Hydroxyglutamate semialdehyde

Cat. No.: B1196335
M. Wt: 147.13 g/mol
InChI Key: XCXUZPXOFFRGGP-DMTCNVIQSA-N
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Description

L-4-Hydroxyglutamic semialdehyde, also known as (4r)-4-hydroxy-5-oxo-L-norvaline, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. L-4-Hydroxyglutamic semialdehyde is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, L-4-hydroxyglutamic semialdehyde is primarily located in the mitochondria. L-4-Hydroxyglutamic semialdehyde exists in all eukaryotes, ranging from yeast to humans. In humans, L-4-hydroxyglutamic semialdehyde is involved in the arginine and proline metabolism pathway. L-4-Hydroxyglutamic semialdehyde is also involved in several metabolic disorders, some of which include the hyperornithinemia-hyperammonemia-homocitrullinuria [HHH-syndrome] pathway, the prolinemia type II pathway, the hyperprolinemia type II pathway, and the hyperornithinemia with gyrate atrophy (hoga) pathway.
L-4-hydroxyglutamic semialdehyde is a glutamic semialdehyde that is L-glutamic 5-semialdehyde substituted by a hydroxy group at position 4. It has a role as a Saccharomyces cerevisiae metabolite, a mouse metabolite and a human metabolite. It derives from a L-glutamic 5-semialdehyde. It is a tautomer of a L-4-hydroxyglutamate semialdehyde zwitterion.

Properties

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

(2S,4R)-2-amino-4-hydroxy-5-oxopentanoic acid

InChI

InChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h2-4,8H,1,6H2,(H,9,10)/t3-,4+/m1/s1

InChI Key

XCXUZPXOFFRGGP-DMTCNVIQSA-N

SMILES

C(C(C=O)O)C(C(=O)O)N

Isomeric SMILES

C([C@H](C=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(C(C=O)O)C(C(=O)O)N

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-4-Hydroxyglutamate semialdehyde
Reactant of Route 2
L-4-Hydroxyglutamate semialdehyde
Reactant of Route 3
L-4-Hydroxyglutamate semialdehyde
Reactant of Route 4
L-4-Hydroxyglutamate semialdehyde
Reactant of Route 5
L-4-Hydroxyglutamate semialdehyde
Reactant of Route 6
L-4-Hydroxyglutamate semialdehyde

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